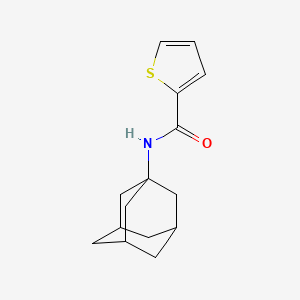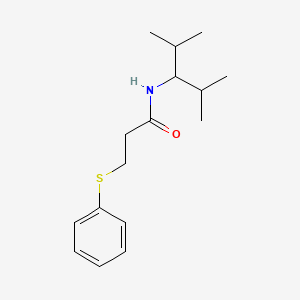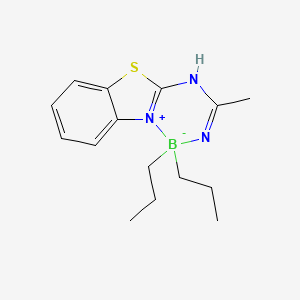
N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AGN 205327, is a novel small molecule that has been developed for scientific research purposes. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the degradation of endocannabinoids in the body. The inhibition of FAAH by AGN 205327 has been shown to have a range of biochemical and physiological effects, making it a promising tool for studying the endocannabinoid system and developing new therapeutic interventions.
Mécanisme D'action
N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 acts as a competitive inhibitor of FAAH, binding to the active site of the enzyme and preventing the hydrolysis of endocannabinoids. This leads to increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and modulate their downstream signaling pathways. The exact mechanism of action of N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 on the endocannabinoid system is still being studied, but it is thought to involve both CB1 and CB2 receptors.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 has been shown to have a range of biochemical and physiological effects in preclinical models. It has been shown to reduce pain and inflammation in models of acute and chronic pain, as well as to have anxiolytic and antidepressant effects. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 has been shown to have potential as a treatment for drug addiction, as it can reduce drug-seeking behavior in models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 for lab experiments is its potency and selectivity as a FAAH inhibitor. This allows for precise modulation of the endocannabinoid system without affecting other pathways. Additionally, N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 has good pharmacokinetic properties, allowing for administration via multiple routes, including oral and intravenous. However, one limitation of N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 is its relatively short half-life in vivo, which may require frequent dosing in some experimental paradigms.
Orientations Futures
There are several potential future directions for research on N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 and the endocannabinoid system. One area of interest is the role of the endocannabinoid system in the regulation of metabolism and energy balance, which could have implications for the treatment of obesity and diabetes. Additionally, the potential use of N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 as a therapeutic intervention for neurodegenerative diseases is an area of active research. Finally, further studies are needed to fully elucidate the mechanism of action of N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 on the endocannabinoid system and to optimize its pharmacokinetic properties for use in clinical trials.
Méthodes De Synthèse
The synthesis of N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 involves several steps, starting from commercially available starting materials. The key step is the coupling of N~1~-allylglycine with 3-chloro-4-methylphenyl isocyanate, followed by the addition of methylsulfonyl chloride to give the final product. The synthesis has been optimized to yield high purity and high potency N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327, suitable for use in scientific research.
Applications De Recherche Scientifique
N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 has been extensively studied in preclinical models, including in vitro and in vivo studies in rodents and non-human primates. It has been shown to be a potent and selective inhibitor of FAAH, with IC50 values in the low nanomolar range. The inhibition of FAAH by N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 leads to increased levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, in the body. This has a range of effects on the endocannabinoid system, including modulation of pain, anxiety, and inflammation.
Propriétés
IUPAC Name |
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-4-7-15-13(17)9-16(20(3,18)19)11-6-5-10(2)12(14)8-11/h4-6,8H,1,7,9H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJPNCCIGGAUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-dimethyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5223732.png)
![N-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5223740.png)

![N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5223763.png)

![5-{3-chloro-4-[3-(4-ethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5223791.png)

![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5223799.png)
![N-[(dibenzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5223808.png)
![10-benzyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium chloride](/img/structure/B5223820.png)
![1-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5223821.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-hydrazino-2-oxoacetamide](/img/structure/B5223823.png)